molecular formula C8H7N3S B2920199 3-Pyridin-2-yl-1,2-thiazol-5-amine CAS No. 1465286-40-1

3-Pyridin-2-yl-1,2-thiazol-5-amine

Cat. No.: B2920199
CAS No.: 1465286-40-1
M. Wt: 177.23
InChI Key: YGIZRFQLTBFZRU-UHFFFAOYSA-N
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Description

3-Pyridin-2-yl-1,2-thiazol-5-amine is a heterocyclic compound that features a pyridine ring fused to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-2-yl-1,2-thiazol-5-amine typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are generally mild and metal-free, making this method efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-2-yl-1,2-thiazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted pyridine and thiazole derivatives.

Scientific Research Applications

3-Pyridin-2-yl-1,2-thiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-2-yl-1,2-thiazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A precursor in the synthesis of 3-Pyridin-2-yl-1,2-thiazol-5-amine.

    Thiazole: A related heterocyclic compound with similar chemical properties.

    Pyridine: Another heterocyclic compound that shares the pyridine ring structure.

Uniqueness

This compound is unique due to the combination of the pyridine and thiazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-pyridin-2-yl-1,2-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIZRFQLTBFZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NSC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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